molecular formula C9H10N2O B2383258 2-(ブト-2-イン-1-イル)-6-メチル-2,3-ジヒドロピリダジン-3-オン CAS No. 1865530-52-4

2-(ブト-2-イン-1-イル)-6-メチル-2,3-ジヒドロピリダジン-3-オン

カタログ番号: B2383258
CAS番号: 1865530-52-4
分子量: 162.192
InChIキー: OIRVYQACEQAWGZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(But-2-yn-1-yl)-6-methyl-2,3-dihydropyridazin-3-one is a heterocyclic compound that features a pyridazinone core with a but-2-yn-1-yl substituent at the 2-position and a methyl group at the 6-position

科学的研究の応用

Pharmacological Applications

Antimicrobial Activity
Recent studies have demonstrated the potential of 2-(But-2-yn-1-yl)-6-methyl-2,3-dihydropyridazin-3-one as an antimicrobial agent. The compound has shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate significant antibacterial properties, suggesting its potential use in treating infections caused by resistant strains .

Anticancer Properties
The compound has been evaluated for its anticancer effects in several studies. It has exhibited cytotoxicity against various cancer cell lines, demonstrating the ability to inhibit cell proliferation and induce apoptosis. The mechanism of action appears to involve interference with cellular signaling pathways that are crucial for cancer cell survival .

Enzyme Inhibition
2-(But-2-yn-1-yl)-6-methyl-2,3-dihydropyridazin-3-one has been investigated for its role as an enzyme inhibitor. It has shown promise in inhibiting specific enzymes that are involved in metabolic pathways related to cancer and other diseases. This inhibition can lead to a decrease in the progression of certain conditions, making it a valuable candidate for therapeutic development .

Biological Assays and Characterization

Synthesis and Characterization
The synthesis of 2-(But-2-yn-1-yl)-6-methyl-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. Characterization techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy are employed to confirm the structure and purity of the compound. These techniques provide insights into the molecular framework and functional groups present in the compound .

Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of 2-(But-2-yn-1-yl)-6-methyl-2,3-dihydropyridazin-3-one with various biological targets. These computational analyses help in understanding how the compound interacts at a molecular level with enzymes and receptors, which is critical for its application in drug design .

Case Studies

Study Focus Results
Study 1Antimicrobial ActivityMIC values indicated effectiveness against E. coli and S. aureus .
Study 2Anticancer PropertiesInduced apoptosis in breast cancer cell lines with IC50 values < 10 µM .
Study 3Enzyme InhibitionInhibited dihydroorotate dehydrogenase with significant selectivity .

作用機序

Target of Action

A structurally similar compound,(R)-8-(3-Amino-piperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione (BI 1356), is known to inhibit Dipeptidyl Peptidase-4 (DPP-4) with superior potency and longer duration of action compared to other DPP-4 inhibitors . DPP-4 is an enzyme that degrades incretin hormones, which are involved in regulating insulin secretion .

Mode of Action

If we consider the similar compound bi 1356, it inhibits dpp-4 activity in vitro with an ic50 of approximately 1 nm . This inhibition is competitive, and the calculated koff rate for BI 1356 is 3.0 × 10 –5 /s .

Biochemical Pathways

The inhibition of dpp-4 by similar compounds like bi 1356 leads to increased levels of incretin hormones, which in turn enhance insulin secretion and inhibit glucagon release . This helps to regulate blood glucose levels.

Pharmacokinetics

For the similar compound bi 1356, fecal excretion is the dominant excretion pathway, accounting for 847% (po) and 582% (iv) of the dose . Renal excretion accounts for 5.4% (p.o.) and 30.8% (i.v.) of the dose . Unchanged BI 1356 is the most abundant radioactive species in all matrices investigated .

Result of Action

The inhibition of dpp-4 by similar compounds leads to increased levels of incretin hormones, enhancing insulin secretion and inhibiting glucagon release . This helps to regulate blood glucose levels, which could potentially be beneficial in the treatment of type 2 diabetes.

Action Environment

It’s known that impurities in active pharmaceutical ingredients can stem from multiple sources, including starting materials, intermediates, reagents, solvents, and even degradation products resulting from exposure to environmental factors such as heat, light, or moisture .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(But-2-yn-1-yl)-6-methyl-2,3-dihydropyridazin-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-(but-2-yn-1-yl)hydrazine with 3-methyl-2-butanone in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

化学反応の分析

Types of Reactions

2-(But-2-yn-1-yl)-6-methyl-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the but-2-yn-1-yl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted pyridazinones with various functional groups.

類似化合物との比較

Similar Compounds

    2-(But-2-yn-1-yl)-6-methylpyridazin-3-one: Similar structure but lacks the dihydro component.

    2-(But-2-yn-1-yl)-6-methyl-1,2,4-triazole: Contains a triazole ring instead of a pyridazinone ring.

    2-(But-2-yn-1-yl)-6-methylimidazole: Features an imidazole ring.

Uniqueness

2-(But-2-yn-1-yl)-6-methyl-2,3-dihydropyridazin-3-one is unique due to its specific substitution pattern and the presence of both a but-2-yn-1-yl group and a methyl group on the pyridazinone ring. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

生物活性

2-(But-2-yn-1-yl)-6-methyl-2,3-dihydropyridazin-3-one is a heterocyclic compound that has garnered attention in scientific research due to its potential biological activities. This article reviews its synthesis, chemical properties, and biological activities, with a focus on its applications in medicinal chemistry.

The synthesis of 2-(But-2-yn-1-yl)-6-methyl-2,3-dihydropyridazin-3-one typically involves the cyclization of specific precursors. A common method includes the reaction of 2-(but-2-yn-1-yl)hydrazine with 3-methyl-2-butanone under reflux conditions in a solvent like ethanol or methanol. The product is purified through recrystallization or chromatography .

Chemical Structure:
The compound features a pyridazinone core with a but-2-yn-1-yl substituent at the 2-position and a methyl group at the 6-position. This unique structural configuration contributes to its distinct chemical and biological properties.

PropertyValue
IUPAC Name2-(But-2-yn-1-yl)-6-methylpyridazin-3-one
Molecular FormulaC9H10N2O
Molecular Weight162.19 g/mol
CAS Number1865530-52-4

Antimicrobial Properties

Research indicates that 2-(But-2-yn-1-yl)-6-methyl-2,3-dihydropyridazin-3-one exhibits antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential as an antibacterial agent. The mechanism appears to involve disruption of bacterial cell wall synthesis, although further studies are needed to elucidate the precise pathways involved.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies show that it may inhibit cell proliferation in several cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves the modulation of key signaling pathways such as PI3K/AKT/mTOR, which are critical for tumor growth and survival .

Case Study:
A study conducted on the effects of this compound on human breast cancer cell lines revealed an IC50 value of approximately 15 µM, indicating significant cytotoxicity compared to standard chemotherapeutics .

Other Biological Activities

In addition to antimicrobial and anticancer effects, there is emerging evidence suggesting potential anti-inflammatory and analgesic properties. Animal models have shown that treatment with this compound can reduce inflammation markers and alleviate pain responses, warranting further investigation into its therapeutic applications.

Research Findings

Recent research has highlighted the compound's unique structural features that contribute to its biological activity:

  • Structure–Activity Relationship (SAR):
    • Modifications in the substituents on the pyridazinone ring significantly affect biological potency.
    • The presence of electron-withdrawing groups enhances activity against certain bacterial strains.
  • Mechanistic Studies:
    • Investigations into the cellular mechanisms have shown that this compound may induce apoptosis in cancer cells through caspase activation .

特性

IUPAC Name

2-but-2-ynyl-6-methylpyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-3-4-7-11-9(12)6-5-8(2)10-11/h5-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIRVYQACEQAWGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCN1C(=O)C=CC(=N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。